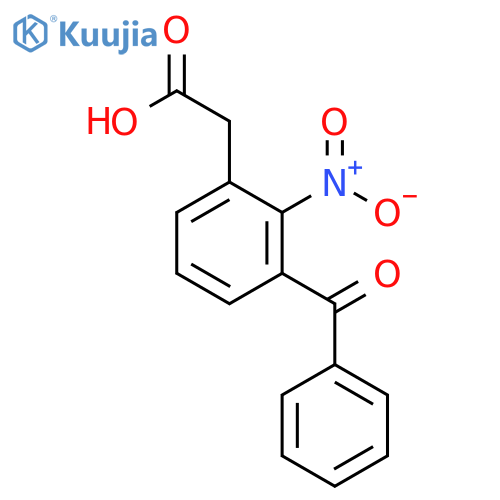

Cas no 78940-53-1 (3-Benzoyl-2-nitrophenyl acetic acid)

78940-53-1 structure

商品名:3-Benzoyl-2-nitrophenyl acetic acid

CAS番号:78940-53-1

MF:C15H11NO5

メガワット:285.251544237137

CID:3029952

3-Benzoyl-2-nitrophenyl acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-Benzoyl-2-nitrophenyl acetic acid

-

- インチ: 1S/C15H11NO5/c17-13(18)9-11-7-4-8-12(14(11)16(20)21)15(19)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

- InChIKey: GCWNYHQPWKBAFT-UHFFFAOYSA-N

- ほほえんだ: C1(CC(O)=O)=CC=CC(C(=O)C2=CC=CC=C2)=C1[N+]([O-])=O

3-Benzoyl-2-nitrophenyl acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | PH005895-5mg |

78940-53-1 | 5mg |

¥2041.72 | 2023-09-15 |

3-Benzoyl-2-nitrophenyl acetic acid 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

78940-53-1 (3-Benzoyl-2-nitrophenyl acetic acid) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 506-17-2(cis-Vaccenic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量